3-Amino-2-methylbenzenesulfonic acid
Description
3-Amino-2-methylbenzenesulfonic acid is a substituted benzenesulfonic acid derivative featuring an amino group at the 3-position and a methyl group at the 2-position of the aromatic ring. Based on comparable compounds, the molecular formula is inferred as C₇H₉NO₃S (molecular weight ≈ 187–189 g/mol) . Sulfonic acids of this type typically exhibit high thermal stability, water solubility due to the polar sulfonic acid group, and applications in dyes, pharmaceuticals, and agrochemical synthesis.
Properties
IUPAC Name |
3-amino-2-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEISVHMIDOVJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031631 | |
| Record name | 3-Amino-2-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6387-19-5 | |
| Record name | 3-Amino-2-methylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
Key differences arise from substituent positions and functional group variations:
Key Observations :
- Substituent Position: The amino group at position 3 (vs. Methyl substitution at position 2 may hinder electrophilic substitution reactions compared to hydroxyl or nitro groups .
- Acidity: Electron-withdrawing groups (e.g., -NO₂ in ) increase sulfonic acid acidity, while methyl groups (electron-donating) slightly reduce it.
- Thermal Stability : High melting points (>250°C) are common due to strong hydrogen bonding and ionic interactions .
Functional Group Variations
- Hydroxyl vs. Methyl: 3-Amino-4-hydroxybenzenesulfonic acid () forms stronger hydrogen bonds, increasing melting point (300°C) vs. methyl-substituted analogs.
- Nitro Derivatives: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid () exhibits oxidative properties, making it suitable for explosives, unlike the non-oxidizing methyl analog.
- Methoxy/Acetylamino Derivatives: Compounds like 5-(Acetylamino)-3-amino-2-methoxybenzenesulfonic acid () show enhanced lipophilicity for drug delivery, whereas methyl groups prioritize steric effects over electronic modulation.
Industrial and Pharmaceutical Relevance
- Dyes: Orthanilic acid and 2-Amino-5-methylbenzenesulfonic acid are precursors for azo dyes . The target compound may serve similarly, with methyl groups modifying color fastness.
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